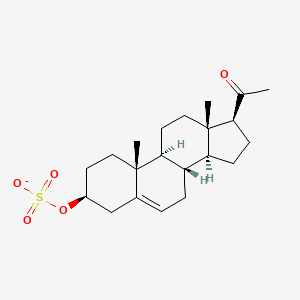

(3beta)-20-Oxopregn-5-en-3-yl sulfate

Beschreibung

Eigenschaften

Molekularformel |

C21H31O5S- |

|---|---|

Molekulargewicht |

395.5 g/mol |

IUPAC-Name |

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C21H32O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12H2,1-3H3,(H,23,24,25)/p-1/t15-,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI-Schlüssel |

DIJBBUIOWGGQOP-QGVNFLHTSA-M |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C |

Kanonische SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C |

Herkunft des Produkts |

United States |

Whitepaper: The Role of (3β)-20-Oxopregn-5-en-3-yl Sulfate in NMDA Receptor Modulation

Executive Summary

(3β)-20-Oxopregn-5-en-3-yl sulfate, widely recognized in neuropharmacology as pregnenolone sulfate (PREGS or PES), is a highly efficacious endogenous neurosteroid. Unlike its non-sulfated precursor, PREGS functions as a potent positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR)[1]. By augmenting NMDAR function, PREGS plays a critical role in synaptic plasticity, memory enhancement, and holds therapeutic potential for compensating receptor hypofunction in neuropsychiatric disorders such as schizophrenia[2][3]. This technical guide details the molecular topography, kinetic profile, and self-validating experimental protocols required to accurately study PREGS-mediated NMDAR modulation.

Molecular Topography and Gating Mechanism

PREGS does not compete with canonical agonists at the glutamate or glycine recognition sites. Instead, it accesses the NMDAR complex via the lipid membrane, partitioning into the bilayer to interact directly with the receptor's transmembrane domain (TMD)[2].

Structural Basis of Binding: Advanced site-directed alanine mutagenesis and molecular dynamics simulations have mapped the PREGS binding interface to a discrete structural pocket. The neurosteroid interacts with the M1 and M4 helices of the GluN2B subunit (specifically requiring residues W559, M562, Y823, and M824) and the M3 helix of the GluN1 subunit (residues G638 and I642)[2].

Mechanism of Action: In the resting state, the GluN2B M1 helix interacts closely with the M4 helix. Upon PREGS binding, the M1 and M4 helices of the agonist-activated receptor undergo a conformational rearrangement, forming a tighter interaction with the GluN1 M3 helix. This structural shift stabilizes the open-state position of the GluN1 M3 helices, thereby driving a massive increase in the peak channel open probability ( Po )[2][4].

Furthermore, PREGS exhibits a unique "disuse-dependent" modulation. Its apparent affinity for the NMDAR decreases significantly (up to 50-fold) following receptor activation by glutamate, acting as an intrinsic biophysical brake to prevent runaway excitotoxicity[4][5].

PREGS binding to NMDAR transmembrane domains and subsequent gating modulation.

Quantitative Kinetic Profile

The kinetic behavior of PREGS binding to resting (non-agonist-bound) NMDARs is characterized by rapid association and relatively slow dissociation, which fundamentally alters the receptor's deactivation kinetics.

Table 1: Quantitative Kinetic and Pharmacological Profile of PREGS at Recombinant NR1/NR2B Receptors

| Parameter | Measured Value | Functional Implication |

| Apparent Affinity ( Kd ) | 37 μM | Indicates the low-affinity, high-capacity binding typical of membrane-partitioning neurosteroids[4]. |

| Association Rate ( kon ) | 3.3 ± 2.0 mM⁻¹s⁻¹ | Rapid partitioning into the lipid bilayer to access the TMD binding site[4]. |

| Dissociation Rate ( koff ) | 0.12 ± 0.02 s⁻¹ | Slow unbinding contributes to prolonged deactivation kinetics[4]. |

| Potentiation Amplitude | ~5-fold increase | Massive upregulation of Po when PREGS binds to resting receptors prior to glutamate exposure[4]. |

| Deactivation Slowing | ~2-fold increase | Prolongs the integration window for excitatory postsynaptic currents (EPSCs)[4]. |

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate PREGS-mediated modulation, researchers must utilize experimental designs that account for the steroid's lipophilicity and state-dependent receptor affinity.

Self-validating outside-out patch-clamp workflow for isolating PREGS effects.

Protocol 3.1: Outside-Out Patch-Clamp Electrophysiology

Causality & Rationale: To isolate the direct modulatory effect of PREGS from secondary intracellular signaling cascades, the outside-out patch configuration is strictly required. Because PREGS is highly lipophilic, standard whole-cell configurations risk uncontrolled intracellular steroid accumulation, which confounds the dose-response relationship[2]. Pulling an outside-out patch ensures the intracellular environment is strictly defined by the pipette solution, while PREGS is applied exclusively to the extracellular leaflet where it partitions into the transmembrane binding pocket[2].

Step-by-Step Workflow:

-

Cell Preparation: Transfect HEK293 cells with cDNA encoding GluN1/GluN2B subunits. Wait 24–48 hours for optimal membrane expression[2].

-

Patch Formation: Achieve a gigaseal (>1 GΩ) using a borosilicate glass pipette (3-4 MΩ) filled with standard intracellular solution (e.g., 125 mM gluconic acid, 15 mM CsCl, 10 mM HEPES, pH 7.2). Pull the pipette away to form an outside-out patch[4].

-

Baseline Recording: Apply 1 mM glutamate (with 10 μM glycine) for 2 seconds to establish the baseline peak current.

-

PREGS Pre-application: Superfuse the patch with 100 μM PREGS for 10 seconds. This step is critical to allow the steroid to bind to the resting state of the receptor, maximizing the potentiation effect[2][4].

-

Co-application: Co-apply 1 mM glutamate and 100 μM PREGS to record the potentiated current.

-

Self-Validating System (Washout): Initiate a mandatory washout phase with standard extracellular solution. Re-apply 1 mM glutamate. Validation Rule: If the glutamate-evoked current does not return to within 10% of the initial baseline amplitude, the patch must be discarded. This ensures the observed potentiation is due to reversible allosteric modulation, not irreversible membrane destabilization.

Protocol 3.2: Ratiometric Calcium Imaging (Fura-2AM)

Causality & Rationale: While patch-clamp electrophysiology provides high-resolution kinetic data, calcium imaging validates the functional consequence of NMDAR potentiation in a broader cellular network (e.g., cultured hippocampal neurons)[5]. Fura-2AM is selected over single-wavelength dyes due to its ratiometric properties (340/380 nm excitation), which eliminate artifacts caused by variations in dye loading, photobleaching, or cell thickness[5].

Step-by-Step Workflow:

-

Dye Loading: Incubate cells in 5 μM Fura-2AM for 60 min at 37°C in extracellular solution (ECS) supplemented with 0.02% pluronic acid to aid dye permeation[5].

-

Baseline Acquisition: Record baseline 340/380 nm fluorescence ratios for 2 minutes.

-

Agonist/Modulator Application: Apply a sub-maximal dose of glutamate (e.g., 1 μM) followed by co-application of glutamate + 100 μM PREGS.

-

Self-Validating System (Pharmacological Blockade): At the end of the recording, apply a selective non-competitive NMDAR antagonist (e.g., 10 μM MK-801). Validation Rule: Complete abolition of the PREGS-potentiated Ca2+ transient confirms that the signal is exclusively NMDAR-mediated and not due to off-target activation of voltage-gated calcium channels[3][5].

Physiological and Pathophysiological Implications

The precise modulation of NMDARs by PREGS has profound implications for neuropharmacology. Because PREGS acts as a PAM rather than a direct agonist, it amplifies appropriate, physiologically evoked NMDAR signals without increasing baseline system noise—a distinct advantage over direct NMDAR agonists which can trigger excitotoxicity[1]. Consequently, PREGS and its synthetic analogs are heavily investigated for their capacity to reverse NMDAR hypofunction, a core pathophysiological mechanism implicated in the cognitive and negative symptoms of schizophrenia[3].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jneurosci.org [jneurosci.org]

- 3. Pitfalls of NMDA Receptor Modulation by Neuroactive Steroids. The Effect of Positive and Negative Modulation of NMDA Receptors in an Animal Model of Schizophrenia | MDPI [mdpi.com]

- 4. jneurosci.org [jneurosci.org]

- 5. biomed.cas.cz [biomed.cas.cz]

De Novo Biosynthesis of (3β)-20-Oxopregn-5-en-3-yl Sulfate in the Central Nervous System: Pathways, Enzymology, and Analytical Methodologies

Executive Summary

(3β)-20-Oxopregn-5-en-3-yl sulfate, universally recognized in neuroendocrinology as Pregnenolone Sulfate (PregS) , is a highly potent, endogenously synthesized neurosteroid. Unlike peripherally synthesized steroid hormones that must cross the blood-brain barrier, PregS is produced de novo within the central nervous system (CNS) 1. It functions as a critical neuromodulator, acting as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor and a negative allosteric modulator of the GABA_A receptor 2. This whitepaper provides an in-depth technical analysis of the PregS biosynthetic pathway, the enzymology governing its production, and the self-validating experimental protocols required for its quantification in brain tissue.

The Neurosteroid Paradigm and De Novo Biosynthesis

The biosynthesis of PregS in the brain is a tightly regulated, two-compartment process involving both mitochondrial and cytosolic enzymatic steps [[3]]().

-

Cholesterol Translocation: The rate-limiting step of all neurosteroidogenesis is the transport of cholesterol from the outer to the inner mitochondrial membrane. This is facilitated by the Translocator Protein (TSPO) and the Steroidogenic Acute Regulatory protein (StAR) [[1]]().

-

Side-Chain Cleavage: Within the mitochondrial matrix, the cytochrome P450 side-chain cleavage enzyme (CYP11A1 / P450scc) catalyzes the conversion of cholesterol to pregnenolone by cleaving the C20-22 bond [[4]]().

-

Cytosolic Sulfation: Pregnenolone, being highly lipophilic, diffuses out of the mitochondria into the cytosol. Here, it undergoes phase II metabolism—not for excretion, but for bioactivation. Cytosolic sulfotransferases (SULTs) transfer a sulfonate group from the universal donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of pregnenolone 5. In the human brain, SULT2B1b is the predominant isoform responsible for this reaction, heavily localized in regions such as the hippocampus and striatum [[6]]().

Biosynthetic pathway of (3β)-20-Oxopregn-5-en-3-yl sulfate in the central nervous system.

Enzymology and Quantitative Landscape

SULT2B1b is uniquely adapted for the CNS environment. While it exhibits a high affinity for cholesterol, the spatial compartmentalization of pregnenolone ensures that SULT2B1b effectively synthesizes PregS in glial cells and neurons 4. Understanding the baseline physiological concentrations is vital for drug development targeting this pathway.

Table 1: Quantitative Landscape of PregS and SULT2B1b in the CNS

| Parameter | Value / Range | Biological Context | Source |

| Human Brain PregS Concentration | 5 – 40 nmol/kg | Highest concentrations are localized in the striatum and hypothalamus, correlating with regions requiring high synaptic plasticity. | 7 |

| Rodent Brain PregS Concentration | < 1 nM to 17 ng/g | Estimates vary significantly by extraction methodology; direct LC-MS/MS without hydrolysis yields the most accurate physiological ranges. | 8 |

| CSF to Serum Ratio | 1 : 584 | The stark concentration gradient indicates that CNS PregS is primarily synthesized de novo rather than imported across the blood-brain barrier. | 7 |

| SULT2B1b Expression | High in Glia/Neurons | Readily detectable in astrocytoma and glioblastoma cell lines (e.g., U373-MG), confirming glial cells as primary sites of sulfation. | [[6]]() |

Experimental Methodologies for Pathway Validation

To accurately study the PregS biosynthesis pathway, researchers must overcome significant analytical hurdles, primarily the artifactual generation of PregS during sample preparation and severe ion suppression from brain lipids. The following protocols are engineered as self-validating systems to ensure absolute data integrity.

Protocol 1: Direct LC-ESI-MS/MS Quantification of PregS in Brain Tissue

Objective: Quantify intact PregS without prior solvolysis/deconjugation to prevent overestimation from free pregnenolone conversion 9.

-

Tissue Harvesting & Spiking: Rapidly freeze brain tissue in liquid nitrogen to halt endogenous sulfatase and sulfotransferase activity. Homogenize the tissue in a methanol-formic acid solution (99:1, v/v).

-

Causality: Acidified methanol precipitates proteins while maintaining the solubility of the polar sulfate conjugate.

-

Self-Validation: Spike the homogenate with a deuterated internal standard (PregS-d4) immediately prior to extraction. This internal standard mathematically corrects for subsequent extraction losses and matrix-induced MS ion suppression.

-

-

Phospholipid Depletion: Pass the homogenate supernatant through a Hybrid-SPE (Solid Phase Extraction) cartridge.

-

Causality: Hybrid-SPE utilizes zirconia-coated silica that selectively binds phospholipids via Lewis acid-base interactions. This prevents the severe ion suppression typically caused by brain matrix glycerophospholipids in the ESI source, allowing the acidic PregS to pass through unhindered 9.

-

-

LC-MS/MS Analysis: Inject the purified extract onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for PregS (e.g., m/z 395.2 → 96.9, representing the cleavage of the sulfate group).

-

Self-Validation: Require a signal-to-noise ratio >10 for the limit of quantitation (LOQ) and ensure the chromatographic retention time matches the PregS-d4 standard within ±0.1 minutes.

-

LC-ESI-MS/MS workflow for the direct quantification of intact pregnenolone sulfate in brain tissue.

Protocol 2: In Vitro SULT2B1b Kinetic Assay

Objective: Measure the specific enzymatic conversion of pregnenolone to PregS by cytosolic SULT2B1b to evaluate pathway kinetics or screen for pharmacological modulators.

-

Cytosolic Preparation: Lyse cultured human glioblastoma cells (e.g., U373-MG) or homogenize primary brain tissue in a DTT-containing HEPES buffer (pH 7.4). Ultracentrifuge at 100,000 × g to isolate the cytosolic fraction.

-

Causality: SULTs are exclusively cytosolic enzymes; isolating this fraction removes membrane-bound confounding enzymes like CYP11A1. DTT maintains the essential cysteine residues of SULTs in a catalytically active, reduced state.

-

-

Enzymatic Reaction: Incubate the cytosol with varying concentrations of pregnenolone (0.1 - 10 μM) and a saturating concentration of the universal sulfate donor, PAPS (50 μM).

-

Self-Validation: Include a parallel reaction using heat-denatured cytosol (95°C for 5 min) as a negative control. Subtracting this baseline accounts for any non-enzymatic background sulfation.

-

-

Termination and Detection: Terminate the reaction by adding ice-cold methanol. Centrifuge to pellet proteins, and analyze the supernatant via the LC-MS/MS method described above to quantify the newly synthesized PregS.

-

Causality: Methanol instantly denatures the SULT enzyme, freezing the kinetic state at exactly the desired time point (e.g., 15 minutes) to ensure measurements are taken strictly during the linear phase of the reaction velocity.

-

Pharmacological Implications

The targeted modulation of the PregS biosynthetic pathway holds immense promise for drug development. Because PregS directly enhances NMDA receptor-mediated synaptic transmission and stimulates the release of acetylcholine and dopamine 8, upregulating SULT2B1b activity or providing synthetic PregS analogs is currently under investigation for treating cognitive dysfunction in schizophrenia and age-related memory decline [[3]](). Conversely, because PregS exhibits proconvulsant properties via GABA_A antagonism, SULT2B1b inhibitors may offer novel therapeutic avenues for refractory epilepsy.

References

-

Simultaneous determination of pregnenolone sulphate, dehydroepiandrosterone and allopregnanolone in rat brain areas by liquid chromatography-electrospray tandem mass spectrometry. National Institutes of Health (NIH). 9

-

Pregnenolone sulfate as a modulator of synaptic plasticity. National Institutes of Health (NIH). 3

-

Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. MDPI. 4

-

Nanomolar Concentrations of Pregnenolone Sulfate Enhance Striatal Dopamine Overflow In Vivo. National Institutes of Health (NIH). 8

-

Neurosteroid Transport in the Brain: Role of ABC and SLC Transporters. Frontiers. 7

-

Hydroxysteroid sulfotransferase 2B1b expression and localization in normal human brain. National Institutes of Health (NIH). 6

-

Pregnenolone sulfate. Wikipedia. 2

-

Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions. National Institutes of Health (NIH). 5

-

Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease. National Institutes of Health (NIH). 1

Sources

- 1. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregnenolone sulfate - Wikipedia [en.wikipedia.org]

- 3. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxysteroid sulfotransferase 2B1b expression and localization in normal human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Neurosteroid Transport in the Brain: Role of ABC and SLC Transporters [frontiersin.org]

- 8. Nanomolar Concentrations of Pregnenolone Sulfate Enhance Striatal Dopamine Overflow In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of pregnenolone sulphate, dehydroepiandrosterone and allopregnanolone in rat brain areas by liquid chromatography-electrospray tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Blood-Brain Barrier Permeability of (3β)-20-Oxopregn-5-en-3-yl Sulfate: A Comprehensive Technical Guide

Executive Summary

(3β)-20-Oxopregn-5-en-3-yl sulfate, universally known as Pregnenolone sulfate (PregS) , is a potent endogenous neurosteroid. Despite its profound influence on synaptic plasticity and neuroprotection, its clinical translation has been historically bottlenecked by a complex pharmacokinetic (PK) profile and heavily restricted blood-brain barrier (BBB) permeability. This whitepaper synthesizes the systemic disposition, BBB transport mechanisms, and metabolic fate of PregS. Furthermore, it establishes self-validating experimental protocols for evaluating neurosteroid permeability, addressing recent controversies surrounding solute carrier (SLC) transporter involvement.

Pharmacodynamic Imperative: Why PregS Permeability Matters

PregS is not merely a biosynthetic intermediate; it is a highly active neuromodulator. At the synaptic level, intact PregS acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor and a negative allosteric modulator (NAM) of the GABA-A receptor[1].

Because of this potent excitatory profile, the central nervous system (CNS) tightly regulates local PregS concentrations. If systemic PregS could freely permeate the BBB, peripheral fluctuations (e.g., stress-induced adrenal release) would risk severe excitotoxicity. Therefore, the BBB acts as both a physical and metabolic firewall, dictating the pharmacokinetics of this neurosteroid.

Systemic Pharmacokinetics (ADME Profile)

The systemic disposition of PregS is characterized by its hydrophilic sulfate moiety, which dramatically alters its clearance compared to unconjugated steroids.

-

Clearance & Half-Life: The elimination half-life of PregS in humans is approximately 2.2 hours[2]. This is significantly shorter than that of dehydroepiandrosterone sulfate (DHEAS), which exhibits an extended half-life of 7 to 10 hours and a much lower clearance rate[2]. However, PregS is cleared approximately three times slower than its unconjugated precursor, pregnenolone[3].

-

Metabolism: Systemic PregS undergoes continuous interconversion. It is desulfated by steroid sulfatase (STS) into lipophilic pregnenolone, which can then freely distribute into tissues or be further metabolized into downstream hormones (e.g., progesterone, allopregnanolone).

Blood-Brain Barrier Dynamics: Transport vs. Metabolism

The permeation of PregS across the BBB is a highly dynamic process governed by a triad of lipophilicity constraints, active efflux, and enzymatic degradation.

The Lipophilicity Constraint & Efflux Mechanisms

Due to its negative charge at physiological pH, PregS cannot efficiently cross the endothelial plasma membrane via passive diffusion[1]. Any PregS that manages to enter the apical membrane of the brain microvascular endothelial cells (BMECs) is subject to aggressive efflux. ATP-binding cassette (ABC) transporters, specifically Breast Cancer Resistance Protein (BCRP/ABCG2) and Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4), are highly expressed at the BBB and actively extrude conjugated steroids back into the systemic circulation[4].

The OATP2B1 Controversy

Historically, it was hypothesized that PregS required an active uptake transporter to enter the brain, with the Organic Anion Transporting Polypeptide 2B1 (OATP2B1 / SLCO2B1) proposed as the primary candidate[4]. However, recent definitive in vivo studies utilizing humanized (SLCO2B1+/+) and knockout (rSlco2b1-/-) rat models have overturned this hypothesis. Intravenous administration of tritium-labeled PregS revealed no significant difference in brain accumulation between wildtype and knockout genotypes, proving that OATP2B1 does not mediate PregS uptake across the BBB[5].

Metabolic Trapping: The Role of Steroid Sulfatase

The most critical factor in PregS BBB dynamics is "metabolic trapping." In situ brain perfusion studies demonstrate that while radiolabeled PregS rapidly associates with the BBB, greater than 50% of the compound undergoes extensive desulfation within 0.5 minutes of uptake[6]. The enzyme responsible, steroid sulfatase, is highly enriched in the capillary fraction of the BBB[6].

Consequently, systemic PregS acts largely as a circulating prodrug. The BBB endothelium strips the sulfate group, and the resulting lipophilic pregnenolone diffuses into the brain parenchyma, while intact PregS is either effluxed or destroyed.

PregS BBB Transport Dynamics: Highlighting enzymatic desulfation and active efflux mechanisms.

Quantitative Pharmacokinetic & Permeability Data

The following tables synthesize the established pharmacokinetic and transport parameters for PregS, providing a comparative baseline against related neurosteroids.

Table 1: Systemic Pharmacokinetic Parameters

| Parameter | Pregnenolone Sulfate (PregS) | Dehydroepiandrosterone Sulfate (DHEAS) | Unconjugated Pregnenolone |

| Elimination Half-Life (t½) | ~2.2 hours[2] | 7 - 10 hours[2] | < 1 hour |

| Relative Clearance Rate | Moderate (3x slower than Pregnenolone)[3] | Very Slow (Extended retention)[2] | Rapid |

| Primary Metabolic Fate | Desulfation via Steroid Sulfatase | Desulfation via Steroid Sulfatase | Conversion to Progesterone / DHEA |

| Plasma Protein Binding | High (>90%) | Very High (>95%) | High |

Table 2: BBB Transport & Metabolic Characteristics

| Target / Mechanism | Interaction Profile | Scientific Consensus |

| OATP2B1 (SLCO2B1) | Putative Uptake Transporter | Disproven in vivo; no impact on brain Kp[5]. |

| BCRP (ABCG2) / MRP4 | Active Efflux Transporters | Confirmed ; actively extrudes conjugated steroids[4]. |

| Steroid Sulfatase (STS) | BBB Endothelial Enzyme | Confirmed ; >50% desulfation within 0.5 min of uptake[6]. |

| Parenchymal Penetration | Intact PregS | Highly Restricted ; relies on local de novo synthesis[1][4]. |

Self-Validating Experimental Methodologies

To accurately assess the BBB permeability of highly metabolized compounds like PregS, standard whole-brain homogenate assays are fundamentally flawed. They cannot differentiate between compound trapped in the vascular endothelium and compound that has successfully reached the parenchyma. The following protocols establish a self-validating framework for neurosteroid PK analysis.

Protocol 1: In Situ Brain Perfusion with Capillary Depletion

Causality: This method isolates BBB transport from systemic metabolism (liver/kidney clearance) and physically separates the endothelial cells (where STS resides) from the brain parenchyma.

-

Perfusate Preparation: Prepare a bicarbonate-buffered physiological saline containing [3H]-PregS and [14C]-sucrose (vascular space marker).

-

Validation Checkpoint: Measure osmolality (must be 290–300 mOsm/kg) to ensure tight junction integrity is not compromised by osmotic shock.

-

-

Surgical Cannulation: Anesthetize the rodent and cannulate the common carotid artery, ligating the external carotid to direct flow exclusively to the internal carotid (brain).

-

Perfusion Phase: Perfuse the [3H]-PregS solution at a constant rate (e.g., 10 mL/min) for exactly 0.5 to 2 minutes[6]. Terminate by decapitation.

-

Capillary Depletion: Homogenize the extracted brain hemisphere in physiological buffer. Add dextran (final concentration 15%) and centrifuge at 5,400 × g for 15 minutes at 4°C.

-

Validation Checkpoint: Assay the resulting pellet (capillaries) and supernatant (parenchyma) for alkaline phosphatase activity. A >10-fold enrichment in the pellet confirms successful separation of the vascular endothelium.

-

-

Quantification & Correction: Measure radioactivity via dual-isotope liquid scintillation counting. Subtract the [14C]-sucrose volume from the [3H]-PregS volume to calculate the true parenchymal Permeability-Surface Area (PS) product.

Protocol 2: Transporter Knockout Validation Workflow

Causality: To definitively prove whether a specific SLC transporter (e.g., OATP2B1) is the rate-limiting step for PregS entry, in vivo knockout models must be utilized to observe the net physiological effect[5].

-

Genotype Confirmation: Utilize SLCO2B1+/+ (Wildtype) and rSlco2b1-/- (Knockout) rats.

-

Validation Checkpoint: Confirm knockout status via PCR and Western blot of isolated brain microvessels prior to the experiment.

-

-

Administration & Sampling: Administer a standardized IV bolus of [3H]-PregS. Collect serial blood samples via a jugular catheter over 120 minutes.

-

Validation Checkpoint: Calculate the plasma Area Under the Curve (AUC). If the systemic AUC differs significantly between WT and KO, brain accumulation data must be normalized to prevent confounding systemic PK differences.

-

-

Tissue Partitioning Analysis: Harvest the brain, liver, and kidneys. Homogenize and quantify the radiotracer.

-

Data Synthesis: Calculate the brain-to-plasma partition coefficient ( Kp ). A lack of statistically significant difference in Kp between WT and KO definitively rules out the transporter as the primary BBB conduit[5].

Experimental Workflow: Self-validating pipeline for evaluating neurosteroid BBB permeability in knockout models.

Future Perspectives in Neurosteroid Delivery

Because endogenous sulfated steroids exhibit severely limited BBB permeability, therapeutic development has pivoted toward prodrug strategies. To harness the neuroprotective and modulatory effects of pregnane steroids in conditions like focal cerebral ischemia, researchers are developing alternative conjugates. For example, glutamate esters (e.g., Pregnanolone Glutamate) bypass the transport restrictions of sulfated steroids, acting as a dual-fate delivery system that successfully penetrates the BBB before local hydrolysis[7]. Future drug development will likely abandon direct PregS administration in favor of these lipophilic, enzymatically targeted prodrugs.

References

-

Neurosteroid Transport in the Brain: Role of ABC and SLC Transporters. Frontiers.[Link]

-

Pregnenolone Sulfate Permeation at the Blood-Brain Barrier is Independent of OATP2B1-In Vivo and In Vitro Insights. PubMed (NIH).[Link]

-

Uptake and metabolism of sulphated steroids by the blood–brain barrier in the adult male rat. PubMed Central (NIH).[Link]

-

Pregnenolone sulfate as a modulator of synaptic plasticity. PubMed Central (NIH).[Link]

-

Metabolic clearance rates of pregnenolone, 17-acetoxypregnenolone and their sulphate esters. Bioscientifica.[Link]

-

Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro. PubMed Central (NIH).[Link]

-

Pregnanolone Glutamate: A Dual-Fate Delivery System for Neuroactive Steroids in Perinatal Focal Cerebral Ischemia. PubMed Central (NIH).[Link]

Sources

- 1. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Frontiers | Neurosteroid Transport in the Brain: Role of ABC and SLC Transporters [frontiersin.org]

- 5. Pregnenolone Sulfate Permeation at the Blood-Brain Barrier is Independent of OATP2B1-In Vivo and In Vitro Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uptake and metabolism of sulphated steroids by the blood–brain barrier in the adult male rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pregnanolone Glutamate: A Dual-Fate Delivery System for Neuroactive Steroids in Perinatal Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Nongenomic and Genomic Downstream Signaling Targets of (3β)-20-Oxopregn-5-en-3-yl Sulfate in Cortical Neurons

Executive Summary

(3β)-20-Oxopregn-5-en-3-yl sulfate, universally recognized as Pregnenolone Sulfate (PregS) , is an endogenous neurosteroid synthesized de novo in the central nervous system. Unlike classical steroid hormones that rely exclusively on intracellular nuclear receptors, PregS acts primarily at the plasma membrane of cortical and hippocampal neurons. This technical guide deconstructs the downstream signaling cascades triggered by PregS, emphasizing the causal links between membrane receptor modulation, intracellular calcium mobilization, and long-term transcriptional changes necessary for synaptic plasticity.

Primary Membrane Targets and Receptor Modulation

PregS exerts its influence on cortical neurons by acting as a highly specific allosteric modulator and direct agonist across multiple ionotropic platforms.

N-Methyl-D-Aspartate Receptors (NMDARs)

PregS is a potent positive allosteric modulator (PAM) of NMDARs. Historically, studies required micromolar concentrations to observe potentiation in recombinant or extrasynaptic systems. However, recent paradigm-shifting data reveals that picomolar concentrations (EC₅₀ ~2 pM) are sufficient to drive synaptic NMDAR-dependent signaling in cortical neurons[1].

-

Canonical Causality: PregS binds to a steroid modulatory domain (e.g., on the GluN2B subunit), increasing the frequency and duration of channel opening, thereby facilitating robust calcium (Ca²⁺) influx[2].

-

Non-Canonical Causality: PregS also initiates an ion-flux-independent signaling cascade via G-proteins and phospholipase C (PLC). This pathway triggers intracellular Ca²⁺ release from the endoplasmic reticulum via IP₃, ultimately driving the trafficking of functional NMDARs to the neuronal surface[2].

GABA_A Receptors

In stark contrast to its excitatory effect on NMDARs, PregS acts as a negative allosteric modulator (NAM) at GABA_A receptors.

-

Mechanistic Causality: PregS does not simply occlude the chloride pore. Instead, it accelerates the decay of evoked inhibitory synaptic currents by enhancing macroscopic receptor desensitization and stabilizing the doubly-liganded desensitized state[3],[4]. This reduction in chloride influx synergizes with NMDAR potentiation to drastically elevate the net excitability of cortical networks.

TRPM3 Channels

PregS is recognized as a direct, endogenous agonist for Transient Receptor Potential Melastatin 3 (TRPM3) channels. Activation of TRPM3 by micromolar PregS leads to a robust influx of extracellular Ca²⁺, which acts as an independent second messenger pool for downstream transcriptional regulation[5],[6].

Fig 1. Downstream signaling network of PregS in cortical neurons.

Intracellular Signaling Cascades

The Calcium-MAPK-CREB Axis

The influx of Ca²⁺ through potentiated NMDARs and activated TRPM3 channels acts as the universal trigger for PregS's genomic effects. In cortical neurons, picomolar PregS induces a transient elevation of intracellular Ca²⁺ that is strictly contingent upon synaptic NMDAR and L-type voltage-gated calcium channel (VGCC) activity[1]. This Ca²⁺ transient activates the Ras/Raf/MEK/ERK (MAPK) signal transduction pathway. The terminal event is the phosphorylation of cAMP response element-binding protein (CREB) at Ser133, an essential transcription factor for memory consolidation, long-term potentiation (LTP), and BDNF expression[1],[7].

Egr-1 and Elk-1 Transcriptional Activation

Parallel to CREB, TRPM3-mediated Ca²⁺ influx activates the transcription factor Elk-1 via calcineurin-dependent pathways. Elk-1 subsequently drives the biosynthesis of Early Growth Response 1 (Egr-1)[5],[6]. Egr-1 is a zinc finger transcription factor critical for the expression of downstream target genes involved in neuronal survival and structural plasticity.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate specific signaling nodes.

Protocol 1: Isolation of PregS-Induced GABA_A Desensitization Kinetics

Objective: To prove that PregS inhibits GABA_A via desensitization rather than direct pore block. Causality & Rationale: Standard whole-cell recordings suffer from dendritic filtering and slow solution exchange, masking true desensitization kinetics. Using nucleated outside-out patches ensures ultrafast agonist application (<1 ms exchange), allowing the precise measurement of macroscopic desensitization rates.

-

Culture Preparation: Isolate primary cortical neurons (DIV 14-21) to ensure mature synaptic connectivity and native receptor subunit expression.

-

Patch Configuration: Establish whole-cell configuration, then slowly withdraw the pipette to form a nucleated outside-out patch.

-

Rapid Application: Use a piezoelectric translator to apply 5 ms pulses of saturating GABA (1 mM) with and without 10 µM PregS.

-

Internal Validation: Apply weakly desensitizing agonists (e.g., taurine). If PregS truly acts via desensitization, its inhibitory effect will be minimal with taurine compared to GABA[3],[4].

-

Kinetic Analysis: Fit the decay phase with multiexponential functions to quantify the rate of entry into the desensitized state.

Protocol 2: Quantification of Synaptic pCREB Activation via ERK

Objective: To validate the picomolar PregS → NMDAR → ERK → CREB axis. Causality & Rationale: To prove that CREB activation is synaptic and ERK-dependent, extrasynaptic receptors must be silenced, and specific kinase inhibitors must be employed to rule out off-target phosphorylation.

-

Pharmacological Isolation: Pre-incubate cortical cultures with Bicuculline (50 µM) to block GABA_A. Treat a subset of wells with MK-801 (10 µM) to serve as a negative control for NMDAR dependence[1].

-

MEK Inhibition Control: Treat a parallel cohort with U0126 (10 µM) to validate that CREB phosphorylation is strictly MAPK/ERK-dependent.

-

Stimulation: Apply 50 pM PregS for exactly 10 minutes to capture the peak phosphorylation transient.

-

Fixation: Rapidly fix with 4% Paraformaldehyde containing phosphatase inhibitors (NaF, Na₃VO₄) to freeze the transient phosphorylation state.

-

Immunofluorescence & Imaging: Stain with anti-pCREB (Ser133) and NeuN (neuronal marker). Image using confocal microscopy.

-

Quantification: Measure nuclear fluorescence intensity (F/F₀). Self-Validating Proof: The complete ablation of the pCREB signal in the MK-801 and U0126 control groups confirms the pathway's strict causality[1].

Fig 2. Self-validating protocol for quantifying PregS-induced CREB phosphorylation.

Quantitative Data Summary

| Target | Modulatory Effect | Effective Concentration | Primary Downstream Mediator | Cellular Outcome |

| NMDA Receptor | Positive Allosteric Modulator (PAM) | ~2 pM (synaptic) / µM (extrasynaptic) | Ca²⁺, ERK1/2, CREB | LTP, Gene transcription, Surface trafficking |

| GABA_A Receptor | Negative Allosteric Modulator (NAM) | ~10-30 µM | Cl⁻ current reduction | Increased neuronal excitability |

| TRPM3 Channel | Direct Agonist | ~10-20 µM | Ca²⁺, Elk-1, Egr-1 | Transcriptional activation |

References

- Pregnenolone Sulfate Modulates Inhibitory Synaptic Transmission by Enhancing GABA A Receptor Desensitiz

- Pregnenolone sulfate modulates inhibitory synaptic transmission by enhancing GABA(A)

- Stimulus–Transcription Coupling of TRPM3 Channels: A Signaling Pathway from the Plasma Membrane to the Nucleus MDPI

- A Role for Picomolar Concentrations of Pregnenolone Sulfate in Synaptic Activity-Dependent Ca2+ Signaling and CREB Activ

- Signal Transduction of Pregnenolone Sulfate in Insulinoma Cells: ACTIVATION OF EGR-1 EXPRESSION... PubMed Central / NIH

- Pregnenolone sulfate as a modulator of synaptic plasticity PubMed Central / NIH

- PREGS Induces LTP in the Hippocampal Dentate Gyrus of Adult Rats Via the Tyrosine Phosphorylation International Cooperative Research CREB Signaling Journal of Neurophysiology

Sources

- 1. A Role for Picomolar Concentrations of Pregnenolone Sulfate in Synaptic Activity-Dependent Ca2+ Signaling and CREB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Pregnenolone sulfate modulates inhibitory synaptic transmission by enhancing GABA(A) receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Signal Transduction of Pregnenolone Sulfate in Insulinoma Cells: ACTIVATION OF EGR-1 EXPRESSION INVOLVING TRPM3, VOLTAGE-GATED CALCIUM CHANNELS, ERK, AND TERNARY COMPLEX FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

(3beta)-20-Oxopregn-5-en-3-yl sulfate as a neurosteroid biomarker for cognitive decline

An In-Depth Technical Guide to (3β)-20-Oxopregn-5-en-3-yl Sulfate as a Neurosteroid Biomarker for Cognitive Decline

Executive Summary

(3β)-20-Oxopregn-5-en-3-yl sulfate, universally known as Pregnenolone Sulfate (PREGS) , is a highly bioactive endogenous neurosteroid synthesized de novo within the central nervous system. Unlike its unsulfated precursor, which primarily serves as a metabolic intermediate, PREGS actively modulates neurotransmission, acting as a critical regulator of the excitation-inhibition balance in the brain[1].

In the context of cognitive aging and neurodegenerative pathologies such as Alzheimer's disease, PREGS has emerged as a compelling biomarker. Research consistently demonstrates that age-related spatial memory deficits correlate strongly with a decline in hippocampal PREGS concentrations[2][3]. This whitepaper provides a comprehensive technical breakdown of the molecular mechanisms of PREGS, establishes rigorous analytical workflows for its quantification, and details the electrophysiological protocols required to validate its neuromodulatory effects.

Molecular Mechanisms of Action: The Excitation-Inhibition Axis

PREGS exerts its promnesic (memory-enhancing) effects by acting directly on ligand-gated ion channels, bypassing classic intracellular steroid hormone receptors. Its primary mechanism of action is the state-dependent modulation of glutamatergic and GABAergic transmission.

-

Positive Allosteric Modulation of NMDA Receptors: PREGS acts as a powerful positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically those containing GluN1/GluN2A or GluN2B subunits[4][5]. Binding to the extracellular domain interface, PREGS increases the peak channel open probability ( Po ) without altering the single-channel conductance. This facilitates robust intracellular calcium ( Ca2+ ) influx, a prerequisite for long-term potentiation (LTP) and synaptic plasticity[4][6].

-

Negative Modulation of Inhibitory Receptors: Concurrently, PREGS acts as a negative allosteric modulator at GABAA and glycine receptors, effectively dampening inhibitory signaling[1].

-

Neurotransmitter Release: By shifting the network toward excitation, PREGS stimulates the downstream release of acetylcholine (ACh) in the hippocampus and dopamine in the striatum, both of which are critical for spatial recognition and memory consolidation[5][7][8].

Caption: PREGS neuromodulation: NMDA potentiation and GABA inhibition driving synaptic plasticity.

PREGS as a Biomarker for Cognitive Decline

The diagnostic utility of PREGS lies in its regional specificity and age-dependent decline. In senescent animal models, inter-individual differences in memory performance are directly proportional to endogenous PREGS levels in the hippocampus[3]. Furthermore, intracerebral infusion of PREGS successfully reverses these memory deficits, confirming a causal relationship between PREGS depletion and cognitive decline[3][7].

Quantitative Data Summary: Endogenous PREGS Levels

Note: Variations in reported concentrations often stem from historical differences between indirect GC-MS (requiring solvolysis) and modern direct LC-MS/MS methods.

| Biological Matrix | Subject / Condition | PREGS Concentration | Analytical Methodology |

| Human Frontal Cortex | Postmortem (Adult) | 1.11 ng/g (2.8 nM) | LC-MS/MS[9] |

| Human Cerebellum | Postmortem (Adult) | 1.85 ng/g (4.7 nM) | LC-MS/MS[9] |

| Rat Hippocampus | Young / Control | ~20 ng/g | LC-MS/MS[9] |

| Rat Cortex | Young / Control | ~17 ng/g | LC-MS/MS[9] |

| Human Plasma | Healthy Control | 0.8 ng/mL | GC-MS[9] |

Analytical Workflow: Direct Quantification via LC-ESI-MS/MS

Causality in Protocol Design: Historically, quantifying steroid sulfates required solvolysis (deconjugation) followed by derivatization for Gas Chromatography-Mass Spectrometry (GC-MS). This indirect method is prone to artifactual inflation, as it cannot distinguish between PREGS and other pregnenolone conjugates. Modern Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) allows for the direct analysis of the intact sulfate ester. We utilize Hybrid-SPE technology to selectively remove endogenous phospholipids, which are notorious for causing ion suppression in the ESI source[10].

Protocol 1: LC-ESI-MS/MS Quantification of Brain Tissue PREGS

-

Tissue Homogenization: Dissect the hippocampus on ice. Homogenize 50 mg of tissue in 500 µL of ice-cold Methanol/Formic Acid (99:1, v/v) to precipitate proteins and halt enzymatic degradation.

-

Internal Standard Addition: Spike the homogenate with 10 ng of deuterated internal standard (PREGS- d4 ). Self-validation: The d4 isotope corrects for matrix effects and recovery losses during extraction.

-

Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant.

-

Phospholipid Removal (Hybrid-SPE): Pass the supernatant through a Hybrid-SPE cartridge. The zirconia-coated silica selectively binds phospholipids via Lewis acid-base interactions while allowing the acidic PREGS to pass through[10].

-

UPLC Separation: Inject 10 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 × 100 mm). Use a gradient mobile phase of Water (0.1% Formic acid) and Acetonitrile.

-

MRM Detection: Operate the mass spectrometer in negative ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition for PREGS (e.g., m/z 395.2 → 96.9, corresponding to the cleavage of the sulfate group).

Caption: LC-ESI-MS/MS workflow for direct quantification of intact PREGS in biological matrices.

Electrophysiological Validation of PREGS Bioactivity

To validate the biological potency of PREGS (or synthetic analogs) during drug development, whole-cell patch-clamp electrophysiology is the gold standard.

Causality in Protocol Design: The action of PREGS on the NMDA receptor is highly state-dependent (disuse-dependent). If PREGS is applied simultaneously with or after glutamate, its apparent affinity drops by ~50-fold due to a glutamate-induced conformational change in the receptor[4][6]. Therefore, the protocol strictly requires pre-application of PREGS to resting receptors to accurately measure its potentiating capability.

Protocol 2: Whole-Cell Patch-Clamp of NMDA Receptors

-

Cell Preparation: Culture HEK293 cells transiently transfected with human GluN1-1a and GluN2B subunits[4].

-

Electrode Configuration: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (145 mM CsCl, 10 mM HEPES, 10 mM EGTA, pH 7.2).

-

Whole-Cell Recording: Establish the whole-cell configuration and voltage-clamp the cell at a holding potential of -60 mV.

-

Baseline Establishment: Apply a 2-second pulse of 1 mM Glutamate + 10 µM Glycine to establish the baseline macroscopic inward current. Washout for 60 seconds.

-

PREGS Pre-Application (Critical Step): Perfuse the cell with 300 µM PREGS in extracellular solution for 10 seconds. The receptors must be in the closed/resting state during this phase[4].

-

Co-Application: Immediately follow with a 2-second pulse of 1 mM Glutamate + 10 µM Glycine + 300 µM PREGS.

-

Data Analysis: Calculate the potentiation ratio (Peak Current_{PREGS} / Peak Current_{Baseline}). A successful validation will yield a ~5-fold increase in current amplitude and a twofold slowing of deactivation kinetics[4].

Future Directions in Drug Development

Because systemic administration of PREGS is limited by its rapid metabolism and poor blood-brain barrier (BBB) penetrance, current pharmaceutical efforts are pivoting toward two strategies:

-

Synthetic PREGS Mimetics: Developing lipophilic, non-hydrolyzable analogs that retain positive allosteric modulation at the NMDA receptor without off-target steroidogenic effects.

-

Enzymatic Modulation: Targeting the enzymes responsible for local PREGS homeostasis in the brain—specifically, upregulating sulfotransferases (SULT2B1) or inhibiting steroid sulfatases (STS) to artificially boost endogenous PREGS pools in the aging hippocampus[5].

References

-

Molecular Mechanism of Pregnenolone Sulfate Action at NR1/NR2B Receptors Source: jneurosci.org URL:[Link]

-

Pregnenolone sulfate: A positive allosteric modulator at the N-methyl-D-aspartate receptor Source: researchgate.net URL:[Link]

-

Pregnenolone Sulfate Activates NMDA Receptor Channels Source: biomed.cas.cz URL:[Link]

-

Pregnenolone sulfate induces NMDA receptor dependent release of dopamine from synaptic terminals in the striatum Source: nih.gov URL:[Link]

-

Pregnenolone sulfate and aging of cognitive functions: behavioral, neurochemical, and morphological investigations Source: nih.gov URL:[Link]

-

Neurosteroids in the Hippocampus: Neuronal Plasticity and Memory Source: tandfonline.com URL:[Link]

-

Role of pregnenolone, dehydroepiandrosterone and their sulfate esters on learning and memory in cognitive aging Source: researchgate.net URL:[Link]

-

Pregnenolone sulfate increases hippocampal acetylcholine release and spatial recognition Source: nih.gov URL:[Link]

-

Pregnenolone sulfate as a modulator of synaptic plasticity Source: nih.gov URL:[Link]

-

Simultaneous determination of pregnenolone sulphate, dehydroepiandrosterone and allopregnanolone in rat brain areas by liquid chromatography-electrospray tandem mass spectrometry Source: nih.gov URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. jneurosci.org [jneurosci.org]

- 5. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomed.cas.cz [biomed.cas.cz]

- 7. Pregnenolone sulfate and aging of cognitive functions: behavioral, neurochemical, and morphological investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pregnenolone sulfate increases hippocampal acetylcholine release and spatial recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of pregnenolone sulphate, dehydroepiandrosterone and allopregnanolone in rat brain areas by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Epigenetic Modulation of Synaptic Plasticity by (3β)-20-Oxopregn-5-en-3-yl Sulfate: A Technical Guide

Executive Summary

(3β)-20-Oxopregn-5-en-3-yl sulfate, widely known as pregnenolone sulfate (PREGS), is a highly active endogenous neurosteroid. While classical neuropharmacology has primarily categorized PREGS as a modulator of ligand-gated ion channels—specifically as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors and an inhibitor of GABA_A receptors—emerging evidence reveals a profound, long-lasting epigenetic mechanism of action.

By potently activating the Transient Receptor Potential Melastatin 3 (TRPM3) channel[1], PREGS initiates a calcium-dependent kinase cascade that directly alters chromatin architecture. This whitepaper provides an in-depth mechanistic analysis of how PREGS drives histone acetylation to regulate the transcription of genes critical for synaptic plasticity, alongside self-validating protocols for researchers investigating neuroepigenetics.

The Pharmacological Paradigm: Membrane Targets to Intracellular Signaling

The ability of PREGS to influence learning, memory, and neuronal survival is rooted in its pleiotropic interactions at the neuronal membrane.

-

NMDA Receptor Modulation: PREGS increases functional synaptic plasticity by modulating NMDA receptor trafficking and downstream signaling, which directly enhances the efficacy of excitatory neurotransmission and facilitates Long-Term Potentiation (LTP)[2].

-

TRPM3 Activation: In stark contrast to free pregnenolone, the sulfated form (PREGS) is a highly specific and potent endogenous agonist for TRPM3, a non-selective, calcium-permeable cation channel expressed extensively in the central nervous system[1].

The critical inflection point in PREGS neurobiology is the realization that TRPM3 activation is not merely a transient electrophysiological event, but the primary upstream trigger for stable epigenetic remodeling.

The Epigenetic Axis: TRPM3, CBP/p300, and Chromatin Remodeling

The transition from a short-term calcium influx to long-lasting structural and functional synaptic plasticity requires de novo gene transcription. PREGS bridges the gap between the cell membrane and the nucleus through a tightly regulated epigenetic cascade[3]:

-

Calcium-Induced Kinase Activation: PREGS binding to TRPM3 induces a robust influx of Ca2+. This intracellular calcium transient activates critical signaling kinases, notably ERK1/2 and Calcium/calmodulin-dependent protein kinase IV (CaMKIV)[4].

-

Transcription Factor Phosphorylation: These kinases translocate to the nucleus to phosphorylate and activate stimulus-responsive transcription factors, including CREB (cAMP response element-binding protein), AP-1, c-Fos, and Elk-1[3].

-

Histone Acetylation (The Epigenetic Switch): Activated transcription factors lack the ability to transcribe DNA in highly condensed chromatin. To overcome this, they recruit transcriptional coactivators with intrinsic histone acetyltransferase (HAT) activity—specifically CBP (CREB-binding protein) and p300[3]. CBP/p300 acetylate specific lysine residues on histone tails, neutralizing their positive charge, relaxing the chromatin, and creating a transcriptionally permissive state.

-

Bromodomain Readers: The epigenetic signal is "read" by bromodomain and extra-terminal domain (BET) family proteins (such as BRD4), which bind selectively to the newly acetylated lysine residues. This recruitment anchors the basal transcription machinery, driving the robust expression of plasticity-related and neuro-inflammatory genes (e.g., BDNF, IL-8)[3].

Caption: PREGS-induced epigenetic signaling pathway from TRPM3 activation to synaptic plasticity.

Experimental Methodologies: Validating the Epigenetic-Plasticity Axis

To establish causality between PREGS stimulation and epigenetic modifications, researchers must utilize a self-validating experimental workflow. The following protocol integrates pharmacological inhibition with epigenomic and functional readouts to isolate the specific roles of HATs and BET proteins[5].

Step-by-Step Protocol: Interrogating PREGS-Induced Histone Acetylation

Step 1: Cell Preparation and Targeted Stimulation

-

Culture TRPM3-expressing neuronal models (e.g., T-REx-TRPM3 cells or primary hippocampal neurons).

-

If using an inducible system, supplement the serum-reduced medium with tetracycline (1 μg/mL) for 24 hours to induce TRPM3 expression[5].

Step 2: Pharmacological Intervention (The Causality Check) To prove that transcription and plasticity are strictly dependent on epigenetic remodeling, parallel cohorts must be pre-incubated for 3 hours with highly specific small-molecule inhibitors[5]:

-

A485 (3 μM): A selective catalytic inhibitor of CBP/p300. This isolates the necessity of the writing phase (histone acetylation).

-

JQ1 (0.5 μM): A potent inhibitor of BET bromodomain proteins. This isolates the necessity of the reading phase (recognizing acetylated histones).

Step 3: PREGS Administration

-

Stimulate the cells with 20 μM PREGS for 24 hours in the continued presence of the respective inhibitors[5].

Step 4: Epigenomic and Transcriptional Readouts

-

ChIP-Seq: Perform Chromatin Immunoprecipitation using antibodies against H3K27ac (a definitive marker of active enhancers/promoters acetylated by CBP/p300) to map PREGS-induced chromatin opening.

-

Reporter Assays: Lyse cells and quantify downstream gene expression using luciferase reporter assays (e.g., IL-8 promoter, AP-1, or GAL4-c-Fos fusion constructs) normalized to total protein concentration[5].

Step 5: Electrophysiological Validation

-

Perform whole-cell patch-clamp recordings on primary neurons to measure miniature excitatory postsynaptic currents (mEPSCs) and LTP induction. Compare the vehicle+PREGS group against the A485/JQ1+PREGS groups to quantify the exact contribution of histone acetylation to synaptic strengthening.

Caption: Self-validating experimental workflow for interrogating PREGS epigenetic mechanisms.

Quantitative Data Summary

The reliance of PREGS-induced transcription on epigenetic modifiers is profound. The table below summarizes the quantitative impact of blocking specific epigenetic nodes during PREGS stimulation, demonstrating that without chromatin remodeling, the downstream transcriptional machinery fails[4],[5].

| Experimental Condition | Target / Mechanism | Transcriptional Output (e.g., IL-8/c-Fos) | Functional Implication |

| Basal (Vehicle) | N/A | Baseline | Baseline synaptic maintenance |

| PREGS (20 μM) | TRPM3 Activation | +++ (Maximal Activation) | Enhanced LTP / Structural Plasticity |

| PREGS + A485 (3 μM) | CBP/p300 HAT Inhibition | Reduced by 61% (IL-8) to 100% (c-Fos) | Failure to "write" epigenetic marks; attenuated plasticity |

| PREGS + JQ1 (0.5 μM) | BET Bromodomain Inhibition | Reduced by >80% (IL-8) | Failure to "read" epigenetic marks; attenuated plasticity |

Conclusion & Translational Outlook

The classification of (3β)-20-Oxopregn-5-en-3-yl sulfate (PREGS) solely as a rapid-acting allosteric modulator is obsolete. By acting as an endogenous ligand for TRPM3, PREGS serves as a critical upstream regulator of the neuronal epigenome. The obligate recruitment of CBP/p300 histone acetyltransferases and BET bromodomain readers highlights a sophisticated pathway where transient neurosteroid fluctuations are converted into durable genomic and synaptic adaptations. For drug development professionals, targeting the PREGS-TRPM3-Epigenetic axis presents a novel therapeutic frontier for neurodevelopmental disorders, cognitive decline, and psychiatric conditions characterized by aberrant synaptic plasticity.

References

-

Thiel, G., et al. (2022). TRPM3-Induced Gene Transcription Is under Epigenetic Control. MDPI / PubMed (NIH).3

-

Thiel, G., et al. (2022). TRPM3-Induced Gene Transcription Is under Epigenetic Control (Full Text). PMC (NIH). 5

-

Thiel, G., et al. (2022). TRPM3-Induced Gene Transcription Is under Epigenetic Control (MDPI Source). MDPI. 4

-

Qian, et al. / Legesse, et al. (2024/2025). Neurosteroids: a lifelong impact on brain health. Frontiers in Neuroscience. 2

-

Davies, W., et al. (2020). A new molecular risk pathway for postpartum mood disorders: clues from steroid sulfatase–deficient individuals. PMC (NIH). 1

Sources

- 1. A new molecular risk pathway for postpartum mood disorders: clues from steroid sulfatase–deficient individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neurosteroids: a lifelong impact on brain health [frontiersin.org]

- 3. TRPM3-Induced Gene Transcription Is under Epigenetic Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPM3-Induced Gene Transcription Is under Epigenetic Control | MDPI [mdpi.com]

- 5. TRPM3-Induced Gene Transcription Is under Epigenetic Control - PMC [pmc.ncbi.nlm.nih.gov]

(3β)-20-Oxopregn-5-en-3-yl Sulfate (PregS) Mechanism of Action in TRPM3 Channel Activation

A Technical Whitepaper on Structural Dynamics, Electrophysiological Profiling, and Downstream Signaling

Core Mechanistic Overview

Transient Receptor Potential Melastatin 3 (TRPM3) is a non-selective, Ca²⁺-permeable cation channel that serves as a critical polymodal sensor in both the peripheral and central nervous systems. The most widely characterized endogenous agonist for TRPM3 is the neurosteroid (3β)-20-Oxopregn-5-en-3-yl sulfate, commonly known as Pregnenolone Sulfate (PregS) (1)[1].

Unlike classical steroid hormones that cross the plasma membrane to interact with nuclear receptors, PregS possesses a negatively charged sulfate group that renders it highly lipophobic. Consequently, PregS acts as a membrane-impermeable ligand, dictating that its mechanism of action relies entirely on binding to an extracellularly accessible pocket on the TRPM3 channel (1)[1].

Structural Dynamics & Binding Architecture

Recent advancements in single-particle cryo-electron microscopy (cryo-EM) have elucidated the precise structural basis of PregS-induced TRPM3 gating. High-resolution reconstructions (e.g., PDB 8ED8, 8ED9) demonstrate that PregS interacts directly with the extracellular pore loop and the voltage-sensing like domain (VSLD) (2)[2][3].

The binding of PregS induces a localized structural rearrangement in the pore loop, which is mechanically coupled to the central pore formed by transmembrane segments TM5 and TM6 (4)[4]. This interaction is highly stereospecific; the natural enantiomer of PregS is vastly more effective than its synthetic counterparts, and the specific orientation of the sulfate group is mandatory to preserve channel activation (1)[1].

Fig 1: PregS-mediated TRPM3 activation pathway and required allosteric cofactors.

Biophysical Gating & Allosteric Modulation

From a biophysical standpoint, PregS activates TRPM3 by shifting its current-voltage (I-V) activation curve toward more negative (physiological) membrane potentials, while simultaneously potentiating heat-induced activation (1)[1].

Crucially, PregS gating is not an isolated event. It is heavily dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). PI(4,5)P2 interacts with the pre-S1 segment, the S4-S5 linker, and the proximal C-terminal TRP domain. Mutating these PI(4,5)P2-interacting residues significantly reduces the channel's sensitivity to PregS, indicating a mandatory allosteric coupling between lipid binding and neurosteroid activation (5)[5][6].

Furthermore, TRPM3 is subject to endogenous inhibition by G-protein βγ (Gβγ) subunits released following the activation of Gi/o-coupled GPCRs (e.g., M2 muscarinic or D2 dopamine receptors) (7)[7]. Gβγ binds to the intracellular MHR3/4 domain, disrupting interactions with the pre-S1 region to favor a closed state, effectively antagonizing PregS-mediated opening (8)[8].

Downstream Intracellular Signaling

The physiological consequences of PregS-induced TRPM3 activation vary by tissue but are unified by rapid Ca²⁺ influx. In pancreatic β-cells, this influx induces a depolarization of the plasma membrane, leading to the secondary activation of L-type voltage-gated Ca²⁺ channels. The resulting massive intracellular Ca²⁺ rise activates the Raf and ERK protein kinase cascades. This translocates signals to the nucleus, altering gene expression patterns to upregulate insulin biosynthesis and trigger vesicle fusion for insulin secretion (9)[9].

Fig 2: Downstream intracellular signaling cascade following TRPM3-mediated calcium influx.

Quantitative Pharmacological Profiling

To contextualize PregS within the broader pharmacological landscape of TRPM3, the following table summarizes key modulators, their binding sites, and their kinetic parameters. Notably, synthetic modulators like Clotrimazole (Clt) cannot activate TRPM3 alone but synergize with PregS to open a non-canonical, Na⁺-permeable pore (10)[10][11].

| Modulator | Classification | Target Site / Mechanism | EC50 / IC50 |

| PregS | Endogenous Agonist | Extracellular pore loop / VSLD | ~10-30 µM (RT); ~100 nM (37°C)[1] |

| CIM0216 | Synthetic Agonist | Distinct from PregS | Synergistic with PregS[11] |

| Clotrimazole | Allosteric Modulator | Non-canonical pore | Potentiates PregS[10][11] |

| Primidone | Anticonvulsant / Inhibitor | Antagonizes PregS binding | ~0.6–1.2 µM (IC50)[11] |

| Gβγ | Endogenous Inhibitor | Intracellular MHR3/4 domain | ~240 nM (IC50)[2][8] |

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for experimental choices and internal checkpoints.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for TRPM3 Activation

Causality: Whole-cell configuration is chosen over single-channel recording to measure macroscopic currents, providing a robust, cell-wide readout of PregS-induced voltage shifts and outward rectification (7)[7][12].

-

Cell Preparation: Culture HEK293T cells transiently transfected with wild-type TRPM3 and a fluorescent reporter (e.g., GFP) to identify successfully transfected cells.

-

Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ when filled with intracellular solution (140 mM Cs-aspartate, 10 mM HEPES, 1 mM EGTA, pH 7.2). Causality: Cs-aspartate is used to block endogenous outward potassium currents that would contaminate the TRPM3 signal.

-

Seal and Break-in: Form a Giga-ohm seal (>1 GΩ) on a GFP-positive cell. Apply brief negative pressure to rupture the membrane.

-

Validation Checkpoint 1: Membrane resistance must drop, and capacitance transients must appear, confirming whole-cell access. Cells with a leak current >50 pA at -60 mV should be discarded.

-

-

Voltage Ramp Protocol: Apply a voltage ramp from -100 mV to +100 mV over 200 ms, repeated every 1-5 seconds.

-

Ligand Application: Perfuse the extracellular bath with 50 µM PregS. Observe the development of a strongly outwardly rectifying current.

-

Validation Checkpoint 2: At the end of the recording, apply 50 µM Ruthenium Red (a broad-spectrum TRP channel blocker). If the current does not return to baseline, the recorded signal was an artifact of membrane leak, and the data must be excluded.

-

Protocol 2: Single-Particle Cryo-EM Sample Preparation for TRPM3-PregS Complex

Causality: TRPM3 is a large (~630 kDa tetramer), dynamic membrane protein. Cryo-EM is uniquely suited to capture its PregS-bound conformational state without the crystallization bottlenecks of X-ray crystallography (2)[2][4].

-

Solubilization: Extract TRPM3 from mammalian cell membranes using 1% DDM and 0.1% CHS. Causality: CHS (Cholesteryl Hemisuccinate) mimics the native lipid environment, which is strictly required to preserve the PI(4,5)P2 binding pockets necessary for PregS allostery.

-

Affinity Purification: Isolate the channel using anti-FLAG affinity chromatography, followed by cleavage of the tag.

-

Size Exclusion Chromatography (SEC): Pass the eluate through a Superose 6 column.

-

Validation Checkpoint 1: The chromatogram must show a sharp, monodisperse peak corresponding to the intact tetramer. Aggregated void-volume peaks indicate denatured protein.

-

-

Complex Formation: Incubate the purified TRPM3 tetramer with 200 µM PregS and 50 µM diC8-PI(4,5)P2 for 30 minutes on ice.

-

Grid Vitrification: Apply 3 µL of the sample to glow-discharged Quantifoil R1.2/1.3 grids, blot for 3 seconds, and plunge-freeze in liquid ethane.

-

Validation Checkpoint 2: Initial 2D classification of the acquired micrographs must reveal distinct four-fold symmetric top-down views and structurally intact side views before proceeding to 3D refinement.

-

References

-

TRPM3 in Brain (Patho)Physiology - Frontiers, Frontiers in Physiology, 1

-

8ED9: cryo-EM structure of TRPM3 ion channel in the presence with PIP2 and PregS, state 2, RCSB Protein Data Bank, 2

-

Signal transduction via TRPM3 channels in pancreatic β-cells in, Journal of Molecular Endocrinology, 9

-

8ed8 - cryo-EM structure of TRPM3 ion channel in the presence of PIP2 and PregS, state 1, Protein Data Bank Japan, 3

-

Clotrimazole-Based Modulators of the TRPM3 Ion Channel Reveal Narrow Structure–Activity Relationship, ACS Chemical Biology, 10

-

Functional characterization of TRPM3 agonism and inhibition and cryo-EM structure determination, ResearchGate, 4

-

Molecular basis of neurosteroid and anticonvulsant regulation of TRPM3, PMC - NIH, 11

-

Computational and functional characterization of the PI(4,5)P2 binding site of the TRPM3 ion channel, bioRxiv, 5

-

Computational and functional studies of the PI(4,5)P2 binding site of the TRPM3 ion channel reveal interactions with other regulators, PMC - NIH, 6

-

Molecular basis of neurosteroid and anticonvulsant regulation of TRPM3, ResearchGate, 8

-

Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits, eLife, 7

-

Convergent Agonist and Heat Activation of Nociceptor TRPM3, bioRxiv, 12

Sources

- 1. Frontiers | TRPM3 in Brain (Patho)Physiology [frontiersin.org]

- 2. rcsb.org [rcsb.org]

- 3. 8ed8 - cryo-EM structure of TRPM3 ion channel in the presence of PIP2 and PregS, state 1 - Summary - Protein Data Bank Japan [pdbj.org]

- 4. researchgate.net [researchgate.net]

- 5. Computational and functional characterization of the PI(4,5)P2 binding site of the TRPM3 ion channel | bioRxiv [biorxiv.org]

- 6. Computational and functional studies of the PI(4,5)P2 binding site of the TRPM3 ion channel reveal interactions with other regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular basis of neurosteroid and anticonvulsant regulation of TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

LC-MS/MS Protocol for the Robust Quantification of (3β)-20-Oxopregn-5-en-3-yl Sulfate in Human Plasma

Introduction & Biological Context

(3β)-20-Oxopregn-5-en-3-yl sulfate, commonly known as Pregnenolone Sulfate (Preg-S) , is a highly abundant endogenous neurosteroid in human plasma. Synthesized from cholesterol via pregnenolone, it acts as a potent allosteric modulator of NMDA and GABA_A receptors, playing a critical role in synaptic plasticity, memory, and neuroprotection. Accurate quantification of Preg-S in plasma is essential for clinical research in endocrinology and neurology; however, its structural properties present unique analytical challenges that require a highly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Biosynthetic pathway of Pregnenolone Sulfate from Cholesterol.

Analytical Challenges & Methodological Rationale

Developing a robust assay for Preg-S requires overcoming three primary hurdles:

-

Isobaric Interference & Fragmentation Dynamics: In negative electrospray ionization (ESI-), the sulfate moiety dominates the fragmentation pathway. Consequently, almost all sulfated steroids yield an identical, highly abundant product ion at m/z 97.0 ([HSO₄]⁻) 1. Because the mass spectrometer cannot distinguish structural isomers based on this transition alone, baseline chromatographic resolution is strictly required. We utilize a Phenyl column to leverage π-π interactions, providing orthogonal selectivity against matrix interferences compared to standard C18 phases 2.

-

Severe Protein Binding: Preg-S exhibits high affinity for plasma binding proteins (e.g., albumin). Direct application to conventional polymer-based Solid Phase Extraction (SPE) often yields a -10% to -15% quantitative bias due to incomplete disruption of these complexes 3.

-

Ion Suppression: Plasma phospholipids easily suppress the ESI- signal. To mitigate both protein binding and ion suppression, this protocol employs an aggressive Protein Precipitation (PPT) step followed by Liquid-Liquid Extraction (LLE) 4.

Materials & Reagents

-

Reference Standard: Pregnenolone sulfate sodium salt (Purity >99%).

-

Internal Standard (IS): Pregnenolone-d4 sulfate.

-

Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Methyl tert-butyl ether (MTBE).

-

Matrix: Human plasma (K₂EDTA).

Step-by-Step Sample Preparation Protocol

This extraction protocol is designed to maximize the dissociation of Preg-S from carrier proteins while leaving polar matrix contaminants behind.

-

Aliquoting: Transfer 200 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

-

IS Addition: Add 20 µL of Preg-d4-S working solution (e.g., 50 ng/mL). Causality: The stable isotope-labeled IS corrects for extraction losses and matrix-induced ion suppression downstream.

-

Protein Precipitation (PPT): Add 400 µL of cold (-20°C) Acetonitrile. Vortex vigorously for 30 seconds. Causality: Cold organic solvent rapidly denatures binding proteins that sequester Preg-S, releasing the analyte into the solvent.

-

Centrifugation: Incubate at 4°C for 15 minutes, then centrifuge at 10,000 × g for 15 minutes at 4°C.

-

Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean glass tube. Add 1.0 mL of MTBE and vortex for 5 minutes. Causality: MTBE provides excellent phase separation. The hydrophobic steroid backbone partitions into the organic layer, while the polar sulfate group is stabilized at the interface, effectively isolating Preg-S from highly polar plasma interferents.

-

Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of N₂ gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (50:50 Water:MeOH). Vortex and transfer to an autosampler vial.

Step-by-step sample preparation workflow for Preg-S quantification.

LC-MS/MS Conditions

Chromatographic Parameters

To prevent isobaric interference from other sulfated steroids (e.g., DHEA-S), a Phenyl column is utilized.

Table 1: UHPLC Parameters

| Parameter | Description |

| Analytical Column | Reversed-phase Phenyl column (e.g., 50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Pregnenolone Sulfate | 395.3 | 97.0 | 50 | -35 |

| Pregnenolone-d4 Sulfate (IS) | 399.3 | 97.0 | 50 | -35 |

System Suitability & Self-Validation

To ensure the protocol operates as a self-validating system, every analytical batch must include the following controls:

-

Blank Matrix Check: Extraction of unspiked surrogate matrix to verify the absence of endogenous interference at the retention time of Preg-S.

-

Zero Sample (Blank + IS): Verifies that the internal standard does not contain isotopic impurities that contribute to the analyte MRM channel (m/z 395.3 → 97.0).

-

Post-Extraction Spike (Matrix Factor): Continuously monitor the Matrix Factor (MF). Calculate MF by dividing the peak area of Preg-S spiked into a blank matrix extract by the peak area of a neat standard solution. An MF < 0.85 indicates severe ion suppression, necessitating further chromatographic optimization.

Table 3: Method Validation Summary

| Parameter | Performance Metric | Acceptance Criteria (FDA/ICH) |

| Linear Dynamic Range | 1.5 – 500 ng/mL | R² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL | Precision ≤ 20%, Accuracy ±20% |

| Intra-day Precision (CV%) | 2.5% – 9.3% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | 92.4% – 105.9% | ± 15% (± 20% at LLOQ) |

| Extraction Recovery | 94.1% – 105.5% | Consistent across all QC levels |

References

-

Validated LC–MS/MS simultaneous assay of five sex steroid/neurosteroid-related sulfates in human serum. Journal of Pharmaceutical and Biomedical Analysis (2019). 3[3]

-

Simultaneous Analysis of Free and Sulfated Steroids by Liquid Chromatography/Mass Spectrometry with Selective Mass Spectrometric Scan Modes and Polarity Switching. Analytical Chemistry (2016). 2[2]

-

Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS. Journal of Lipid Research (2015). 1[1]

-

Technical Support Center: Analysis of Pregnenolone Sulfate by LC-MS/MS. Benchchem (2025). 4[4]

Sources

- 1. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sci-Hub. Validated LC–MS/MS simultaneous assay of five sex steroid/neurosteroid-related sulfates in human serum / The Journal of Steroid Biochemistry and Molecular Biology, 2015 [sci-hub.box]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of (3β)-20-Oxopregn-5-en-3-yl Sulfate from Brain Tissue

Abstract